molecular formula C8H12F3NO B13477077 N,N-dimethyl-3-(trifluoromethyl)cyclobutane-1-carboxamide

N,N-dimethyl-3-(trifluoromethyl)cyclobutane-1-carboxamide

Cat. No.: B13477077
M. Wt: 195.18 g/mol
InChI Key: HTGOSJLHRSOCOK-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3-(trifluoromethyl)cyclobutane-1-carboxamide is a chemical compound with the molecular formula C8H12F3NO This compound is characterized by the presence of a trifluoromethyl group attached to a cyclobutane ring, along with a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-(trifluoromethyl)cyclobutane-1-carboxamide typically involves the reaction of cyclobutanone with trifluoromethylamine and dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-3-(trifluoromethyl)cyclobutane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N,N-Dimethyl-3-(trifluoromethyl)cyclobutane-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-(trifluoromethyl)cyclobutane-1-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The carboxamide group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-3-(trifluoromethyl)benzamide
  • N,N-Dimethyl-4-(trifluoromethyl)benzamide
  • N,N-Dimethyl-3-(trifluoromethyl)cyclopropane-1-carboxamide

Uniqueness

N,N-Dimethyl-3-(trifluoromethyl)cyclobutane-1-carboxamide is unique due to the presence of the cyclobutane ring, which imparts specific steric and electronic properties

Properties

Molecular Formula

C8H12F3NO

Molecular Weight

195.18 g/mol

IUPAC Name

N,N-dimethyl-3-(trifluoromethyl)cyclobutane-1-carboxamide

InChI

InChI=1S/C8H12F3NO/c1-12(2)7(13)5-3-6(4-5)8(9,10)11/h5-6H,3-4H2,1-2H3

InChI Key

HTGOSJLHRSOCOK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1CC(C1)C(F)(F)F

Origin of Product

United States

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